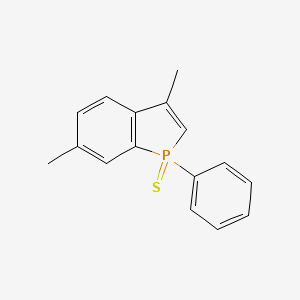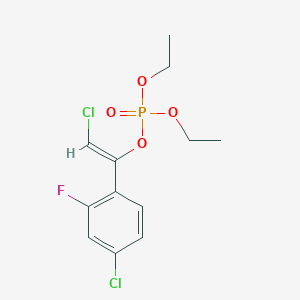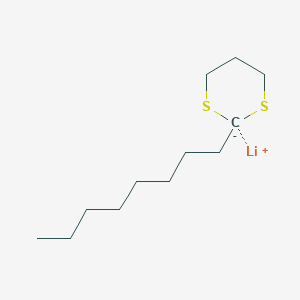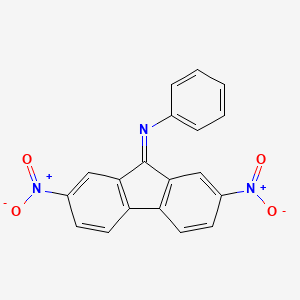
3,6-Dimethyl-1-phenyl-1H-1lambda~5~-phosphindole-1-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dimethyl-1-phenyl-1H-1lambda~5~-phosphindole-1-thione is a heterocyclic compound that features a phosphorus atom within its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-1-phenyl-1H-1lambda~5~-phosphindole-1-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,6-dimethylphenylhydrazine with phosphorus trichloride and sulfur, followed by cyclization to form the desired phosphindole-thione structure. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the industrial production process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Dimethyl-1-phenyl-1H-1lambda~5~-phosphindole-1-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the phosphorus atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Thiol derivatives.
Substitution: Various substituted phosphindole-thione derivatives.
Applications De Recherche Scientifique
3,6-Dimethyl-1-phenyl-1H-1lambda~5~-phosphindole-1-thione has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism by which 3,6-Dimethyl-1-phenyl-1H-1lambda~5~-phosphindole-1-thione exerts its effects involves interactions with various molecular targets. The phosphorus atom in the compound can form coordination complexes with metal ions, influencing catalytic activities. Additionally, the thione group can participate in redox reactions, affecting cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethyl-1-phenylpyrazole: Similar in structure but lacks the phosphorus atom.
1,4-Dimethylbenzene: Contains a similar aromatic ring but does not have the heterocyclic structure.
Uniqueness
3,6-Dimethyl-1-phenyl-1H-1lambda~5~-phosphindole-1-thione is unique due to the presence of the phosphorus atom within its ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in catalysis and material science.
Propriétés
Numéro CAS |
63935-76-2 |
|---|---|
Formule moléculaire |
C16H15PS |
Poids moléculaire |
270.3 g/mol |
Nom IUPAC |
3,6-dimethyl-1-phenyl-1-sulfanylidenephosphindole |
InChI |
InChI=1S/C16H15PS/c1-12-8-9-15-13(2)11-17(18,16(15)10-12)14-6-4-3-5-7-14/h3-11H,1-2H3 |
Clé InChI |
CGMRQUOGCITGJI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C(=CP2(=S)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4H-[1]Benzopyrano[3,4-d]oxazol-4-one, 8-methyl-2-(3-methylphenyl)-](/img/structure/B14510715.png)
![Trimethyl{1-[(trimethylsilyl)oxy]prop-1-en-1-yl}silane](/img/structure/B14510718.png)



![1,3-Diphenyl-1H-furo[3,2-c]pyrazole-5-carbaldehyde](/img/structure/B14510737.png)
![Diethyl 3-oxobicyclo[3.1.0]hex-1-ene-6,6-dicarboxylate](/img/structure/B14510739.png)


![2-[2-[[2-(Carboxymethylamino)-5-chlorophenyl]disulfanyl]-4-chloroanilino]acetic acid](/img/structure/B14510750.png)
![2-(3-Amino-1H-pyrazolo[3,4-b]pyridin-1-yl)ethan-1-ol](/img/structure/B14510766.png)

